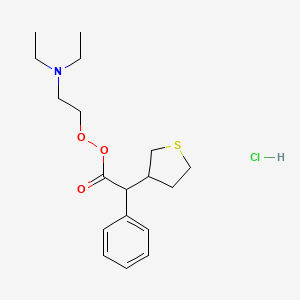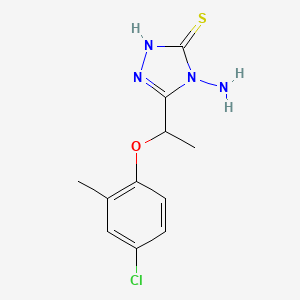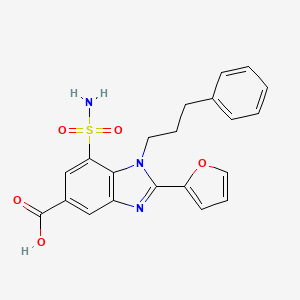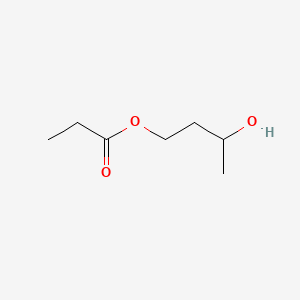
1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate is a complex organic compound with the molecular formula C19H27NO3 and a molecular weight of 317.42 g/mol . This compound is known for its unique structure, which includes a piperidyl group, a cyclopentyl group, and a butynyl group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate typically involves multiple steps, including the formation of the piperidyl and cyclopentyl groups, followed by the introduction of the butynyl group. Common synthetic routes may involve:
Formation of the Piperidyl Group: This can be achieved through the reaction of piperidine with methylating agents under controlled conditions.
Cyclopentyl Group Introduction: Cyclopentyl groups are often introduced via cyclization reactions involving appropriate precursors.
Butynyl Group Addition: The butynyl group can be added through alkyne coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidyl and butynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-Methyl-4-piperidyl cyclopentylphenyl glycolate
- Mandelic acid, α-cyclopentyl-, 1-methyl-4-piperidyl ester
Uniqueness
1-Methyl-4-piperidyl cyclopentyl(4-methyl-1-butynyl)glycolate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
92956-71-3 |
|---|---|
分子式 |
C18H29NO3 |
分子量 |
307.4 g/mol |
IUPAC名 |
(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxyhept-3-ynoate |
InChI |
InChI=1S/C18H29NO3/c1-3-4-7-12-18(21,15-8-5-6-9-15)17(20)22-16-10-13-19(2)14-11-16/h15-16,21H,3-6,8-11,13-14H2,1-2H3 |
InChIキー |
CHCMIZHVANMTNZ-UHFFFAOYSA-N |
正規SMILES |
CCCC#CC(C1CCCC1)(C(=O)OC2CCN(CC2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)










![2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12759915.png)
